4-(4-Chlorobenzoyl)piperidin-2-one
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Overview
Description
4-(4-Chlorobenzoyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-chlorobenzoyl group in the piperidin-2-one structure imparts unique chemical and biological properties to this compound. It is widely used in various fields, including medicinal chemistry, organic synthesis, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)piperidin-2-one typically involves the acylation of piperidin-2-one with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted piperidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzoyl)piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Pharmaceutical Research: It is used in the development of monoacylglycerol lipase (MAGL) inhibitors, which have potential therapeutic applications in pain management, inflammation, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)piperidin-2-one is primarily related to its role as a MAGL inhibitor. MAGL is an enzyme involved in the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid that activates cannabinoid receptors CB1 and CB2. By inhibiting MAGL, this compound increases the levels of 2-AG, leading to enhanced activation of cannabinoid receptors and modulation of physiological processes such as pain, inflammation, and appetite .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzoyl)piperidine: A structurally similar compound with a piperidine ring instead of piperidin-2-one.
4-(4-Chlorobenzyl)piperidine: Another similar compound with a benzyl group instead of a benzoyl group.
Uniqueness
4-(4-Chlorobenzoyl)piperidin-2-one is unique due to the presence of both the 4-chlorobenzoyl group and the piperidin-2-one structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
61764-63-4 |
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Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-(4-chlorobenzoyl)piperidin-2-one |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-1-8(2-4-10)12(16)9-5-6-14-11(15)7-9/h1-4,9H,5-7H2,(H,14,15) |
InChI Key |
NKRKXHFDICSVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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